molecular formula C9H6FIN2O B8692486 5-(2-Fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 578729-12-1

5-(2-Fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B8692486
Key on ui cas rn: 578729-12-1
M. Wt: 304.06 g/mol
InChI Key: XQZQSDBOJMYFIR-UHFFFAOYSA-N
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Patent
US06919343B2

Procedure details

To a solution of 2-fluoro-6-iodobenzoic acid (15.00 g, 56.39 mmol) in 150 mL CH2Cl2 containing 0.1 mL DMF was added oxalyl chloride (9.30 g, 73.3 mmol) dropwise. The solution was stirred at room temperature for 75 minutes, then concentrated in vacuo. The residue was re-dissolved in 150 mL CH2Cl2, and the solution was saturated three times with ammonia gas. The solution was concentrated in vacuo and dried under vacuum overnight. The residue was dissolved in N,N-dimethylacetamide dimethyl acetal (24.7 mL, 0.169 mol) and heated to 120° C. for 5 hours. Additional N,N-dimethylacetamide dimethyl acetal (25 mL, 0.17 mol) was added over the course of the reaction to drive it to completion. The solution was cooled to room temperature, concentrated in vacuo, and dried under vacuum overnight. To a solution of the intermediate in 57 mL dioxane was added hydroxylamine hydrochloride (4.704 g, 67.69 mmol), 5N NaOH (13.5 mL, 67.7 mmol), and 70% acetic acid (57 mL). The mixture was stirred at 60° C. for 2 hours, then at 90° C. for 3 hours. The resulting solution was cooled to room temperature, diluted with ethyl acetate, and neutralized with aqueous sodium bicarbonate. The organic extract was washed with aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered and concentrated under vacuum. The residue was filtered through silica gel eluted with 10% ethyl acetate in hexanes to provide 5-(2-fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole as orange yellow crystals that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 305.06 for M+H+.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
24.7 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4.704 g
Type
reactant
Reaction Step Six
Name
Quantity
13.5 mL
Type
reactant
Reaction Step Six
Quantity
57 mL
Type
solvent
Reaction Step Six
Quantity
57 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([I:11])[C:3]=1[C:4]([OH:6])=O.C(Cl)(=O)C(Cl)=O.CO[C:20](OC)([N:22](C)C)[CH3:21].Cl.[NH2:28]O.[OH-].[Na+].C(=O)(O)[O-].[Na+]>C(Cl)Cl.O1CCOCC1.C(OCC)(=O)C.C(O)(=O)C>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([I:11])[C:3]=1[C:4]1[O:6][N:22]=[C:20]([CH3:21])[N:28]=1 |f:3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)I
Name
Quantity
9.3 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
24.7 mL
Type
reactant
Smiles
COC(C)(N(C)C)OC
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
COC(C)(N(C)C)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
4.704 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
13.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
57 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
57 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 75 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in 150 mL CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 120° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The mixture was stirred at 60° C. for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
at 90° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The residue was filtered through silica gel
WASH
Type
WASH
Details
eluted with 10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
FC1=C(C(=CC=C1)I)C1=NC(=NO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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